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This technical support center provides researchers, scientists, and drug development

professionals with comprehensive troubleshooting guides and frequently asked questions

(FAQs) to address common challenges encountered during the expression and purification of

recombinant SPA70, also known as Heat Shock Protein 70 (HSP70) or HSPA1A.

A Note on Nomenclature: The term "SPA70" can refer to two distinct molecules: the molecular

chaperone Stress-Associated Protein 70 (HSP70/HSPA1A) and a potent antagonist of the

human pregnane X receptor (PXR). This guide focuses on improving the recombinant protein

yield of the molecular chaperone, HSP70/HSPA1A, a protein of significant interest in various

research and therapeutic areas.

Frequently Asked Questions (FAQs)
Q1: My recombinant SPA70 (HSP70) expression is very low or undetectable. What are the

likely causes and how can I fix this?

A1: Low or no expression of recombinant SPA70 can stem from several factors, from the

expression vector to the health of the host cells. Here are some common culprits and solutions:

Codon Usage: The gene sequence of human SPA70 may contain codons that are rare in E.

coli, leading to translational stalls and truncated protein products.
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Solution: Optimize the codon usage of your SPA70 gene sequence to match the codon

bias of your E. coli expression host. Gene synthesis services can provide codon-optimized

sequences.

Promoter Leakiness and Protein Toxicity: If the basal expression level of your promoter is

high, even low levels of SPA70 expression prior to induction can be toxic to the host cells,

leading to poor growth and low yields.

Solution: Use an expression vector with a tightly regulated promoter, such as the pBAD

system, or use a host strain like BL21(DE3)pLysS or pLysE to suppress basal expression

from T7 promoters.

Plasmid Integrity: Ensure the integrity of your expression plasmid. Errors in the sequence or

plasmid degradation can lead to a non-functional expression cassette.

Solution: Verify your plasmid sequence through sequencing. Always use freshly prepared

plasmids for transformation.

Inefficient Induction: The timing and conditions of induction are critical for optimal protein

expression.

Solution: Induce the culture during the mid-logarithmic growth phase (OD600 of 0.6-0.8).

Optimize the inducer concentration and induction time.

Q2: My SPA70 (HSP70) is expressed, but it's mostly in the form of insoluble inclusion bodies.

How can I increase the yield of soluble protein?

A2: Inclusion body formation is a common challenge when overexpressing proteins in E. coli.

The high rate of protein synthesis can overwhelm the cellular folding machinery, leading to

aggregation. Here are several strategies to enhance the solubility of your recombinant SPA70:

Lower Expression Temperature: Reducing the temperature after induction slows down the

rate of protein synthesis, allowing more time for proper folding.[1]

Solution: After reaching the optimal OD600 for induction, lower the culture temperature to

18-25°C and induce for a longer period (e.g., overnight).[1]
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Reduce Inducer Concentration: High concentrations of inducers like IPTG can lead to rapid,

high-level expression that promotes aggregation.[1][2]

Solution: Titrate the IPTG concentration, trying a range from 0.05 mM to 1 mM, to find a

balance between expression level and solubility.[1][2]

Co-expression of Chaperones: Overexpressing molecular chaperones can assist in the

proper folding of your target protein.

Solution: Co-transform your E. coli host with a second plasmid that expresses chaperones

like DnaK/DnaJ/GrpE or GroEL/GroES. This has been shown to improve the solubility of

various recombinant proteins.

Choice of Fusion Tag: Certain fusion tags can enhance the solubility of the target protein.

Solution: Consider using solubility-enhancing fusion tags such as Maltose Binding Protein

(MBP) or Glutathione S-Transferase (GST). However, be aware that large fusion tags may

need to be cleaved off after purification. Conversely, in some cases, the fusion tag itself,

like a His-tag, can contribute to insolubility, and its removal might improve solubility.[3]

Optimize Lysis Buffer: The composition of your lysis buffer can impact protein solubility.

Solution: Include additives in your lysis buffer that can help stabilize the protein, such as 5-

10% glycerol, 150-500 mM NaCl, and low concentrations of non-ionic detergents like

Triton X-100.

Q3: I have a low yield of purified SPA70 (HSP70) after affinity chromatography. What could be

the problem?

A3: Low yield after purification can be due to issues with protein expression, cell lysis, or the

chromatography process itself.

Inefficient Cell Lysis: If cells are not completely lysed, a significant amount of your protein will

remain trapped and will be discarded with the cell debris.

Solution: Ensure efficient cell lysis by using methods like sonication or a French press.

Monitor lysis efficiency under a microscope. The addition of lysozyme to the lysis buffer
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can also aid in breaking down the cell wall.

Protein Degradation: Proteases released during cell lysis can degrade your target protein.

Solution: Perform all purification steps at 4°C and add a protease inhibitor cocktail to your

lysis buffer.[4] Using protease-deficient E. coli strains like BL21 can also mitigate this

issue.[5]

Suboptimal Chromatography Conditions: Problems with binding, washing, or elution during

affinity chromatography can lead to protein loss.

Solution (Binding): Ensure the pH and ionic strength of your lysis buffer are optimal for the

binding of your tagged SPA70 to the resin. For His-tagged proteins, avoid high

concentrations of imidazole in the lysis and binding buffers.

Solution (Washing): Use a wash buffer with a low concentration of the eluting agent (e.g.,

20-40 mM imidazole for His-tags) to remove non-specifically bound proteins without

eluting your target protein.

Solution (Elution): Optimize the concentration of the eluting agent. A gradient elution can

sometimes improve recovery and purity.

Quantitative Data Summary
The following tables summarize the impact of key experimental parameters on the yield of

soluble recombinant protein. The data presented is a synthesis of findings from multiple studies

and should be used as a guide for optimization.

Table 1: Effect of Induction Temperature on Soluble Protein Yield

Induction Temperature (°C)
Relative Soluble Protein
Yield

Common Induction
Duration

37 Low to Moderate 3-4 hours

25-30 Moderate to High 5-8 hours

18-20 High 12-16 hours (Overnight)

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/pdf/troubleshooting_low_yield_in_recombinant_M2e_protein_expression.pdf
https://blog.addgene.org/plasmids-101-e-coli-strains-for-protein-expression
https://www.benchchem.com/product/b15558755?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15558755?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Note: Lowering the induction temperature generally increases the proportion of soluble protein,

though it may decrease the overall protein expression rate.[1]

Table 2: Effect of IPTG Concentration on Soluble Protein Yield

IPTG Concentration (mM)
Relative Soluble Protein
Yield

Notes

1.0

Often leads to high total

expression but a lower

proportion of soluble protein.

Can cause significant

metabolic burden on the cells.

[6]

0.4 - 0.5
A common starting point for

optimization.

Balances high-level expression

with cell health.

0.05 - 0.1
Can significantly increase the

proportion of soluble protein.

May result in lower overall

protein yield.[1]

Note: The optimal IPTG concentration is protein-dependent and should be determined

empirically.[2]

Table 3: Comparison of Common E. coli Expression Strains

Strain Key Genotype Features Primary Use Case

BL21(DE3)
lon and ompT protease

deficient

General-purpose high-level

protein expression.

Rosetta(DE3)

Supplements tRNAs for rare

codons (AUA, AGG, AGA,

CUA, CCC, GGA)

Expression of eukaryotic

proteins with different codon

usage.

SHuffle T7
Cytoplasmic disulfide bond

formation enabled

Expression of proteins

requiring disulfide bonds for

proper folding.

BL21(DE3)pLysS/pLysE

Expresses T7 lysozyme to

inhibit basal T7 RNA

polymerase activity

Expression of toxic proteins.
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Experimental Protocols
Protocol 1: High-Yield Soluble Expression of His-tagged SPA70 (HSP70)

Transformation: Transform the SPA70 expression plasmid into a suitable E. coli strain (e.g.,

BL21(DE3)). Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

Starter Culture: Inoculate a single colony into 10 mL of LB medium containing the selective

antibiotic. Grow overnight at 37°C with shaking at 200-250 rpm.

Main Culture: Inoculate 1 L of LB medium (in a 2.5 L baffled flask) with the overnight starter

culture to an initial OD600 of 0.05-0.1.

Growth: Incubate at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.

Induction: Cool the culture to 20°C. Induce protein expression by adding IPTG to a final

concentration of 0.1 mM.

Expression: Continue to incubate the culture at 20°C for 12-16 hours with shaking.

Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard

the supernatant. The cell pellet can be stored at -80°C.

Protocol 2: Purification of His-tagged SPA70 (HSP70) under Native Conditions

Cell Lysis:

Resuspend the cell pellet from a 1 L culture in 30 mL of ice-cold Lysis Buffer (50 mM

NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0).

Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail.

Incubate on ice for 30 minutes.

Sonicate the cell suspension on ice to complete lysis.

Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cell debris and insoluble

protein. Collect the supernatant.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b15558755?utm_src=pdf-body
https://www.benchchem.com/product/b15558755?utm_src=pdf-body
https://www.benchchem.com/product/b15558755?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15558755?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Affinity Chromatography:

Equilibrate a Ni-NTA affinity column with Lysis Buffer.

Load the cleared lysate onto the column.

Wash the column with 10-15 bed volumes of Wash Buffer (50 mM NaH2PO4, 300 mM

NaCl, 20 mM imidazole, pH 8.0).

Elute the bound protein with Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM

imidazole, pH 8.0). Collect fractions.

Analysis: Analyze the collected fractions by SDS-PAGE to check for purity and protein size.

Pool the fractions containing pure SPA70.

Buffer Exchange: If necessary, remove the imidazole and exchange the buffer using dialysis

or a desalting column.

Protocol 3: Solubilization and Refolding of SPA70 (HSP70) from Inclusion Bodies

Inclusion Body Isolation:

After cell lysis and centrifugation as described above, discard the supernatant.

Resuspend the pellet (containing inclusion bodies) in Lysis Buffer with 1% Triton X-100.

Centrifuge again and discard the supernatant. Repeat this wash step twice to obtain a

purer inclusion body pellet.

Solubilization:

Resuspend the washed inclusion bodies in Denaturing Lysis Buffer (100 mM NaH2PO4,

10 mM Tris-HCl, 8 M Urea, pH 8.0).

Stir at room temperature for 1-2 hours to completely solubilize the protein.

Centrifuge at high speed to remove any remaining insoluble material.
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Refolding:

Perform refolding by rapid dilution. Add the solubilized protein drop-wise into a stirring

refolding buffer (e.g., 50 mM Tris-HCl, 50 mM L-Arginine, 50 mM L-Glutamic acid, 5 mM

reduced glutathione, 0.5 mM oxidized glutathione, pH 8.0) at 4°C. The final protein

concentration should be low to prevent aggregation.

Allow the protein to refold overnight at 4°C with gentle stirring.

Purification: Purify the refolded protein using affinity chromatography as described in

Protocol 2.
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Caption: Troubleshooting workflow for low recombinant SPA70 (HSP70) yield.
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Caption: Experimental workflow for recombinant SPA70 (HSP70) production.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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